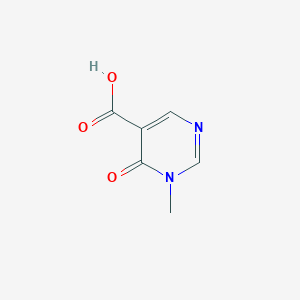

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Vue d'ensemble

Description

“1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 397310-83-7 . It has a molecular weight of 154.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

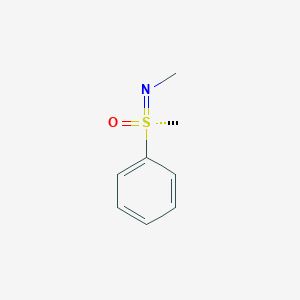

The IUPAC name for this compound is 1-methyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O3/c1-8-3-7-2-4 (5 (8)9)6 (10)11/h2-3H,1H3, (H,10,11) and the InChI key is JJNBMNOFEWLXRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Matrix Metalloproteinase (MMP) Inhibition

This compound has shown promise as an MMP inhibitor . MMPs play a crucial role in tissue remodeling, inflammation, and cancer progression. Specifically, 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been evaluated for its selective inhibition of MMP-13, which is associated with cartilage degradation in osteoarthritis . Its potential therapeutic use in joint diseases warrants further investigation.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme involved in purine metabolism and uric acid production. Recent studies have explored 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as XO inhibitors . These compounds exhibit remarkable activity against hyperuricemia-associated diseases, such as gout . Their potential to manage uric acid levels makes them relevant in this field.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . This enzyme is a significant target for the effective treatment of hyperuricemia-associated diseases .

Mode of Action

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid interacts with its target, Xanthine Oxidase, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions are significant for the activity of this compound as an inhibitor of Xanthine Oxidase .

Biochemical Pathways

The action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine scavenging pathway. This pathway involves the generation of uric acid and reactive oxygen species, which are the oxidative end-products of xanthine and hypoxanthine under the catalysis of Xanthine Oxidase . The inhibition of Xanthine Oxidase by 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can therefore reduce the levels of these end-products, which are associated with various pathogeneses such as inflammation, atherosclerosis, and carcinogenesis .

Result of Action

The molecular and cellular effects of the action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involve the inhibition of Xanthine Oxidase, leading to a reduction in the levels of uric acid and reactive oxygen species. This can help in the effective treatment of hyperuricemia-associated diseases .

Propriétés

IUPAC Name |

1-methyl-6-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-2-4(5(8)9)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNBMNOFEWLXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626250 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

CAS RN |

397310-83-7 | |

| Record name | 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629844.png)

![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)